Beta-D-Erythrofuranosyl-Adenosine is a nucleoside compound characterized by the presence of a β-D-erythrofuranosyl sugar moiety attached to an adenosine base. This compound is notable for its potential applications in biochemistry and pharmacology, particularly in the context of cellular metabolism and as a therapeutic agent. The compound is synthesized through a multi-step chemical process, which allows for the manipulation of its structure and properties.
Beta-D-Erythrofuranosyl-Adenosine can be derived from natural sources or synthesized in the laboratory. The synthesis typically involves the use of D-erythrose, a sugar obtained from various plant sources, as well as other reagents such as purines and chlorinated compounds.
This compound falls under the category of nucleosides, which are essential building blocks of nucleic acids like DNA and RNA. It is classified as a purine nucleoside due to the presence of the adenine base.
The synthesis of Beta-D-Erythrofuranosyl-Adenosine involves several key steps:
The molecular structure of Beta-D-Erythrofuranosyl-Adenosine consists of:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, UV absorbance peaks at 258 nm (pH 1) and 260 nm (pH 7) indicate its electronic transitions .
Beta-D-Erythrofuranosyl-Adenosine can participate in various chemical reactions typical for nucleosides, including:
These reactions are significant for its role in cellular metabolism and energy transfer processes.
Beta-D-Erythrofuranosyl-Adenosine acts primarily through interactions with specific enzymes and receptors within cells. Its mechanism involves:
This mechanism underlines its potential therapeutic applications in enhancing cellular survival under stress conditions or in promoting metabolic pathways .
These properties are crucial for understanding its behavior in biological systems and potential applications.
Beta-D-Erythrofuranosyl-Adenosine has several scientific uses:
Its versatility makes it an important compound in both basic research and applied sciences .
Vorbrüggen glycosylation enables direct coupling between persilylated adenine derivatives and D-erythrose-derived sugar moieties under Lewis acid catalysis. This method achieves N-9 regioselectivity by leveraging the steric and electronic properties of silylated adenine, minimizing N-7 byproducts. Key to erythrofuranosyl-adenosine synthesis is the use of 1,2,3-tri-O-acetyl-D-erythrofuranose as the glycosyl donor, prepared from D-erythrose via peracetylation [6] [8]. Tin(IV) chloride (SnCl₄) or trimethylsilyl triflate (TMSOTf) catalyzes the condensation with 2,6-dichloropurine, yielding 2,6-dichloro-9-(2,3-di-O-acetyl-β-D-erythrofuranosyl)-purine as a key intermediate. Subsequent amination and reduction steps afford the target nucleoside with preserved β-configuration, confirmed by X-ray crystallography showing the characteristic C1'-exo (east) furanose conformation [3] [7].
Table 1: Vorbrüggen Condensation Parameters for Erythrofuranosyl-Adenosine Precursors
Glycosyl Donor | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
1,2,3-Tri-O-acetyl-D-erythrofuranose | SnCl₄ | 80 | 12 | 62 |
1,2,3-Tri-O-acetyl-D-erythrofuranose | TMSOTf | 25 | 24 | 78 |
Stereocontrol during deprotection is critical for biological activity. The acetylated intermediate 2,6-dichloro-9-(2,3-di-O-acetyl-β-D-erythrofuranosyl)-purine undergoes regioselective amination using methanolic ammonia at 80°C, replacing the 6-chloro group while retaining acetyl protection [6]. Catalytic hydrogenation (Pd/C, H₂, 20 psi) then removes the 2-chloro group, yielding 9-β-D-erythrofuranosyladenine (EFA). NMR analysis (500 MHz, DMSO-d₆) confirms the β-anomeric configuration (δ 8.33 and 8.13 ppm for adenine H-2 and H-8) and erythrofuranosyl stereochemistry [4] [6]. Alternative deprotection via transesterification (K₂CO₃/MeOH) preserves the acid-labile glycosidic bond, crucial for scale-up.
The fluorinase enzyme from Streptomyces cattleya (EC 2.5.1.63) accepts erythrofuranosyl-adenosine despite lacking the 5′-CH₂OH group. Cocrystallization studies (PDB: 2CBX) reveal the ligand bound in a near-ideal O-E (east) conformation (pseudorotation phase angle P = 90°, amplitude τₘ = 42°). The enzyme’s active site adapts through hydrogen-bond reorganization:
This flexibility explains the enzyme’s ability to fluorinate non-canonical substrates like 2′-deoxyadenosine and erythrofuranosyl-adenosine, albeit at reduced catalytic efficiency (Kₘ for SAM = 0.42 mM, Vₘₐₓ = 1.28 U/mg) [10].
Methylthioadenosine phosphorylase (MTAP) deficiency in cancers enables selective toxicity with AMP synthesis inhibitors like L-alanosine. EFA serves as a low-toxicity MTAP substrate for rescuing normal cells:
Table 2: Comparative Rescue Efficacy of MTAP Substrates
Parameter | EFA | MTA |
---|---|---|
MTAP⁺ cell rescue (μM) | 25 | 12.5 |
BFU-E IC₅₀ (μM) | 260 | 10 |
CFU-GM IC₅₀ (μM) | 410 | 15 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7